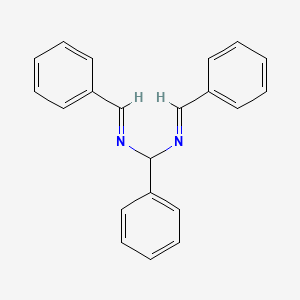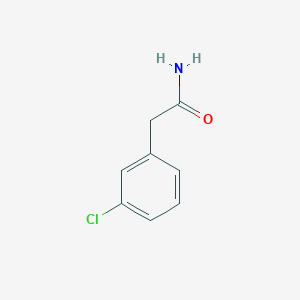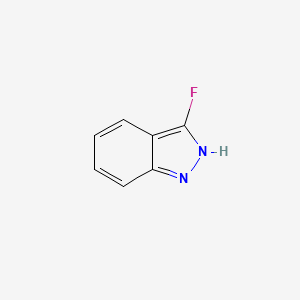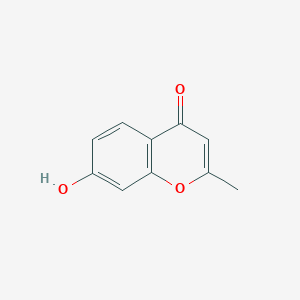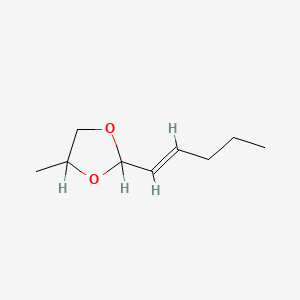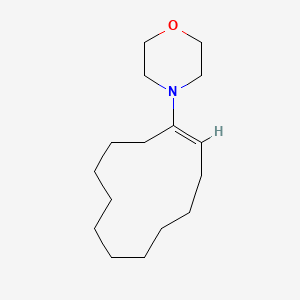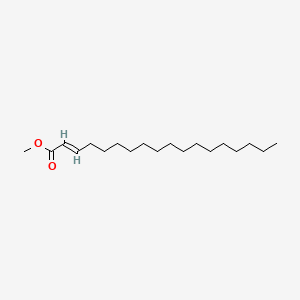
3-(1-((ベンジルオキシ)カルボニル)ピペリジン-4-イル)プロパン酸
概要
説明
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid: is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyloxycarbonyl group and a propanoic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
科学的研究の応用
Chemistry: 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the synthesis of piperidine-based pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules that can modulate various biological pathways. It is also used in the study of enzyme-substrate interactions .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and pain management. Its unique structure allows for the design of molecules with high specificity and potency .
Industry: In the industrial sector, 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from readily available precursors such as 1,4-diketones or 1,4-diamines.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a reaction with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.
Industrial Production Methods: Industrial production of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives.
作用機序
The mechanism of action of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing premature degradation. The piperidine ring can modulate the compound’s binding affinity and specificity, while the propanoic acid moiety can enhance its solubility and bioavailability .
類似化合物との比較
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid moiety.
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid: Similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness: 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid is unique due to its combination of a benzyloxycarbonyl group, a piperidine ring, and a propanoic acid moiety. This unique structure allows for versatile chemical modifications and a wide range of applications in various fields of research and industry .
特性
IUPAC Name |
3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-15(19)7-6-13-8-10-17(11-9-13)16(20)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTJJLCAFTZAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432459 | |
| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63845-33-0 | |
| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

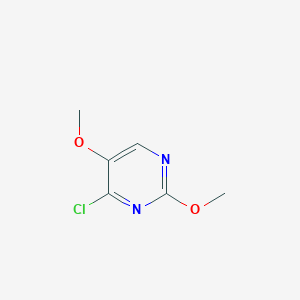
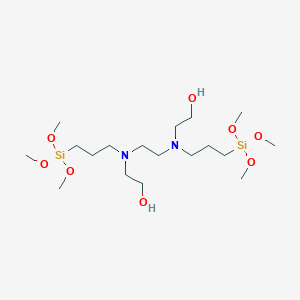
![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)


